molecular formula C14H18N2O2 B7474328 2-(2-oxoazepan-1-yl)-N-phenylacetamide

2-(2-oxoazepan-1-yl)-N-phenylacetamide

Cat. No. B7474328
M. Wt: 246.30 g/mol
InChI Key: ZUWKAWURFBLOTQ-UHFFFAOYSA-N
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Description

2-(2-oxoazepan-1-yl)-N-phenylacetamide, also known as OAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. OAPA is a cyclic amide that is synthesized through a multistep process involving the reaction of an amine and an acid chloride.

Mechanism of Action

The mechanism of action of 2-(2-oxoazepan-1-yl)-N-phenylacetamide is not yet fully understood, although it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(2-oxoazepan-1-yl)-N-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-oxoazepan-1-yl)-N-phenylacetamide has been found to have a number of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and deliver drugs to specific target sites in the body. 2-(2-oxoazepan-1-yl)-N-phenylacetamide has also been found to have low toxicity, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-oxoazepan-1-yl)-N-phenylacetamide is its high potency against cancer cells, making it a promising candidate for the development of new cancer treatments. 2-(2-oxoazepan-1-yl)-N-phenylacetamide also has low toxicity, making it a safe candidate for further study. However, one of the limitations of 2-(2-oxoazepan-1-yl)-N-phenylacetamide is its complex synthesis method, which can make it difficult to produce in large quantities for use in lab experiments.

Future Directions

There are many potential future directions for the study of 2-(2-oxoazepan-1-yl)-N-phenylacetamide, including further research into its mechanism of action, the development of new drug delivery systems using 2-(2-oxoazepan-1-yl)-N-phenylacetamide, and the development of new cancer treatments based on 2-(2-oxoazepan-1-yl)-N-phenylacetamide. Other potential future directions include the study of 2-(2-oxoazepan-1-yl)-N-phenylacetamide's potential applications in other fields of scientific research, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 2-(2-oxoazepan-1-yl)-N-phenylacetamide involves the reaction of an amine and an acid chloride. The first step involves the reaction of 2-aminocaproic acid with thionyl chloride to yield 2-chloro-N-hexanoyl glycine. This intermediate is then reacted with phenyl isocyanate to yield 2-(phenylcarbamoyl)hexanoyl glycine. Finally, the cyclic amide is formed by reacting 2-(phenylcarbamoyl)hexanoyl glycine with sodium hydroxide.

Scientific Research Applications

2-(2-oxoazepan-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-(2-oxoazepan-1-yl)-N-phenylacetamide is in the field of medicinal chemistry, where it has been found to exhibit potent activity against various types of cancer cells. 2-(2-oxoazepan-1-yl)-N-phenylacetamide has also been studied for its potential use as a drug delivery system, as it has been found to be highly effective in delivering drugs to specific target sites in the body.

properties

IUPAC Name

2-(2-oxoazepan-1-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(15-12-7-3-1-4-8-12)11-16-10-6-2-5-9-14(16)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWKAWURFBLOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxoazepan-1-yl)-N-phenylacetamide

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